1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one
Description
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its presence in bioactive alkaloids and synthetic compounds with diverse pharmacological activities, including anticoagulant, antimicrobial, and antiproliferative effects . The target compound, 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, features a benzyl group at position 1, a nitro group at position 3, and a piperidin-1-yl substituent at position 3. These substituents influence its physicochemical and biological properties:
- Nitro group (Position 3): Acts as an electron-withdrawing group, altering electronic distribution and reactivity.
- Piperidin-1-yl (Position 4): Introduces basicity and hydrogen-bonding capabilities, which may enhance interactions with biological targets.
Properties
IUPAC Name |
1-benzyl-3-nitro-4-piperidin-1-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-13-7-2-8-14-22)17-11-5-6-12-18(17)23(21)15-16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZJSRIGXYUSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)CC4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group to the quinoline ring.
Benzylation: Addition of the benzyl group to the nitrogen atom.
Piperidinylation: Introduction of the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl and piperidine groups can be substituted under certain conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.
Major Products
Reduction: 1-benzyl-3-amino-4-(piperidin-1-yl)quinolin-2(1H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, affecting cellular pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in quinolin-2(1H)-one derivatives significantly impact their activities and synthetic routes. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Quinolin-2(1H)-One Derivatives
Key Observations:
Position 3 Substituents: The nitro group in the target compound contrasts with hydroxy () or heteroaryl groups (). Nitro groups may reduce solubility but enhance electrophilic interactions in enzymatic pockets, as seen in FXa inhibitors . Hydroxy groups, conversely, improve hydrogen-bonding but may increase metabolic instability. In pyrrolo-quinolinones, nitro substituents correlate with anticoagulant activity (IC50 = 2–3.68 µM) , suggesting the target compound could share similar target affinities.
Position 4 Modifications :
- The piperidin-1-yl group in the target compound differs from methyl () or unsubstituted positions. Piperidine rings often enhance bioavailability by mimicking natural amines, as seen in spirocyclic derivatives .
Synthetic Strategies: Palladium-catalyzed methods (e.g., Sonogashira coupling, aminocarbonylation) are prevalent for introducing alkyne or amino groups . The target compound’s nitro and piperidine groups may require sequential functionalization steps, similar to ’s protocols.
Physicochemical Properties
- Electronic Effects: The nitro group’s electron-withdrawing nature may polarize the quinolinone ring, influencing binding to charged enzymatic pockets .
Biological Activity
1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound's structure, which includes both a benzyl and a piperidine moiety, suggests potential interactions with various biological targets, making it of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C21H21N3O3
- Molecular Weight : 363.41 g/mol
- CAS Number : 433325-56-5
The biological activity of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one is likely mediated through its interaction with specific receptors and enzymes. Quinoline derivatives are known to affect various cellular pathways, including:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Anticancer Activity
Recent studies indicate that quinoline derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain piperidine-containing compounds displayed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Antimicrobial Activity
Quinoline derivatives have also been recognized for their antimicrobial properties. For example, related compounds have shown effective activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The incorporation of piperidine rings in compounds has been linked to neuroprotective effects, particularly in models of Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play roles in neurodegeneration. The presence of the piperidine moiety enhances the brain exposure of these inhibitors, suggesting potential therapeutic applications for cognitive disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the benzyl and piperidine groups are essential for the biological activity of 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one. Variations in these substituents can lead to significant changes in potency and selectivity towards specific biological targets.
Case Study 1: Anticancer Potential
A study involving the evaluation of various quinoline derivatives showed that 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound had MIC values comparable to established antibiotics against resistant bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-benzyl-3-nitro-4-(piperidin-1-yl)quinolin-2(1H)-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step routes involving nucleophilic substitution and nitration. For example, piperidine substitution at the 4-position of the quinolinone core is typically achieved under reflux conditions using polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like K₂CO₃ . Nitration at the 3-position may require HNO₃/H₂SO₄ mixtures at controlled temperatures (0–5°C) to avoid over-nitration. Yields range from 60–80% depending on purification methods (e.g., column chromatography vs. recrystallization) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of benzyl halide and nitro-group precursors to minimize byproducts.
Q. How can structural confirmation and purity of the compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., benzyl CH₂ at δ ~4.5–5.0 ppm; piperidine protons at δ ~1.5–2.5 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~378.16 for C₂₁H₂₂N₃O₃) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
Advanced Research Questions
Q. What are the mechanistic insights into the reactivity of the 3-nitro group in nucleophilic substitution or reduction reactions?
- Reactivity Profile :
- Nucleophilic Substitution : The nitro group at C3 activates the quinolinone core for electrophilic attacks but is resistant to direct substitution due to steric hindrance from the benzyl and piperidine groups. For example, attempts to replace nitro with amines require harsh conditions (e.g., Pd/C hydrogenation at 50 psi H₂) .
- Reduction Pathways : Selective reduction of the nitro group to an amine using SnCl₂/HCl or catalytic hydrogenation (Pd/C, EtOH) yields 3-amino derivatives, which are prone to oxidation; stabilize with acetic acid .
- Data Contradictions : Some studies report incomplete nitro reduction due to competing quinolinone ring hydrogenation . Mitigate by optimizing catalyst loading (5–10% Pd/C) and reaction time (4–6 hrs).
Q. How does the piperidin-1-yl group influence the compound’s physicochemical properties and biological interactions?
- Physicochemical Impact :
- Lipophilicity : The piperidine moiety increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability (calculated via ChemAxon) .
- Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS pH 7.4) necessitates formulation with co-solvents (e.g., DMSO/PEG 400) for in vitro assays .
- Biological Relevance : The piperidine group may engage in hydrogen bonding with ATP-binding cassette (ABC) transporters like P-gp, as observed in related quinolinone derivatives reversing multidrug resistance in cancer cell lines (e.g., Lucena 1) .
Q. What strategies resolve contradictions in reported antimicrobial vs. cytotoxic activities of structurally similar quinolin-2-ones?
- Case Analysis :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro) show moderate antibacterial activity (MIC = 16–32 µg/mL against S. aureus) due to membrane disruption .
- Cytotoxicity : Nitro-containing analogs exhibit higher IC₅₀ values (~20 µM in HeLa cells) compared to non-nitrated derivatives (~5 µM), suggesting nitro-reduction metabolites may contribute to toxicity .
- Resolution : Conduct comparative studies using isogenic cell lines (e.g., P-gp overexpressing vs. deficient) to decouple direct cytotoxicity from transporter-mediated effects .
Methodological Recommendations
Q. How to design SAR studies for optimizing the compound’s bioactivity?
- Core Modifications :
- Benzyl Group : Replace with substituted benzyl (e.g., 4-F, 4-Cl) to modulate electronic effects.
- Piperidine : Substitute with morpholine or pyrrolidine to alter steric bulk and hydrogen-bonding capacity .
- Assay Design : Prioritize in vitro models (e.g., P-gp inhibition in Lucena 1 cells ) before advancing to xenograft studies. Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450 isoforms).
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- LC-MS/MS Optimization :
- Ionization : Use ESI+ mode with ammonium formate buffer (pH 3.0) to enhance ionization efficiency.
- Matrix Effects : Mitigate using stable isotope-labeled internal standards (e.g., deuterated benzyl analogs) .
- Validation Parameters : Achieve LOD ≤10 ng/mL and linearity (R² >0.99) over 1–1000 ng/mL range.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
